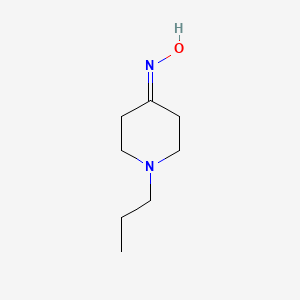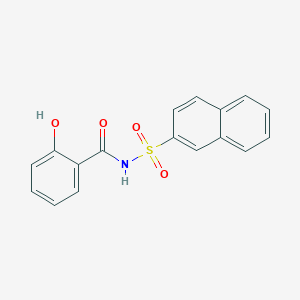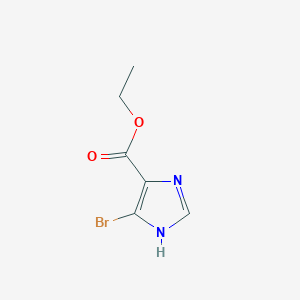
1-Propylpiperidin-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylpiperidin-4-one oxime is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylpiperidin-4-one oxime can be synthesized through the reaction of 1-propylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of solid-state reactions with calcium oxide as a catalyst has been explored for the efficient production of oximes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylpiperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propylpiperidin-4-one oxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of agrochemicals and as a building block for various industrial chemicals
Wirkmechanismus
The mechanism of action of 1-propylpiperidin-4-one oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Propylpiperidin-4-one: The parent compound without
Eigenschaften
IUPAC Name |
N-(1-propylpiperidin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-3-8(9-11)4-7-10/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLVQOBIKVUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NO)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)


![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)


![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922133.png)

![ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride](/img/structure/B2922135.png)
![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2922138.png)
![exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2922139.png)
![4-methyl-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)
![[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2922141.png)
